molecular formula C15H17N3O4S B2582524 N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide CAS No. 1172077-66-5

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

カタログ番号 B2582524
CAS番号: 1172077-66-5
分子量: 335.38
InChIキー: MAEKDQZWBLXDQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide” is a complex organic molecule. It contains a cyclopentanecarboxamide group, a 1,3,4-oxadiazole ring, and a phenyl ring with a methylsulfonyl substituent .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves several steps, each introducing a different functional group. The 1,3,4-oxadiazole ring, for example, can be synthesized through the cyclization of appropriate precursors .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the oxadiazole ring and the phenyl ring could potentially introduce planarity into the molecule, while the cyclopentanecarboxamide group could introduce some three-dimensionality .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the amide group in the cyclopentanecarboxamide moiety could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

科学的研究の応用

Cyclooxygenase-2 (COX-2) Inhibition

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide: has been investigated as a potential selective COX-2 inhibitor. COX-2 is an enzyme involved in inflammation and pain pathways. In vitro studies have shown that certain derivatives of this compound exhibit significant inhibition of COX-2 activity, making them promising candidates for anti-inflammatory drug development .

Anti-Inflammatory Activity

Beyond COX-2 inhibition, these compounds have demonstrated good anti-inflammatory properties. In vivo evaluations revealed their ability to reduce inflammation, which is crucial for conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders. Compound 11b, in particular, showed potent COX-2 inhibitory activity and a favorable selectivity index (SI = 134) .

Ulcerogenic Liability Assessment

Safety is paramount in drug development. Compound 11b was found to be the safest in terms of ulcerogenic liability (Ulcer Index, UI = 0.83). This assessment is essential because some anti-inflammatory drugs can cause gastrointestinal ulcers. The favorable safety profile of 11b suggests its potential clinical use .

Molecular Docking Studies

Computational modeling studies (molecular docking) have correlated well with the in vitro COX-2 inhibitory activities. These simulations provide insights into how the compound interacts with the COX-2 enzyme at the molecular level. Such information aids in rational drug design and optimization .

Non-Steroidal Anti-Inflammatory Agents

The compound belongs to a class of non-steroidal anti-inflammatory agents. These agents are crucial for managing pain, inflammation, and fever. Their mechanism of action involves inhibiting COX enzymes, thereby reducing the production of pro-inflammatory mediators .

Antimicrobial Potential

While not the primary focus, some derivatives of this compound have been assessed for antimicrobial activity. Understanding their effects on bacteria, fungi, or other pathogens is relevant for broader therapeutic applications .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

特性

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-23(20,21)12-8-6-11(7-9-12)14-17-18-15(22-14)16-13(19)10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEKDQZWBLXDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。